
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne), a hydroxyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-5-methyl-1-phenyl-2-pentyne with appropriate reagents under controlled conditions. The reaction typically requires the use of strong bases such as potassium hydroxide or sodium hydroxide to facilitate the formation of the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for aromatic substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyn-1-one: Lacks the hydroxyl and phenyl groups, making it less versatile in chemical reactions.
5-Hydroxy-2-pentanone: Lacks the alkyne and phenyl groups, limiting its reactivity.
1-Phenyl-2-propanone: Lacks the alkyne and hydroxyl groups, affecting its chemical behavior.
Uniqueness
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the alkyne, hydroxyl, and phenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
40485-33-4 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-hydroxy-5-methyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8,15H,10H2,1-2H3 |
Clé InChI |
LQCXKQRGEPJLGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#CC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
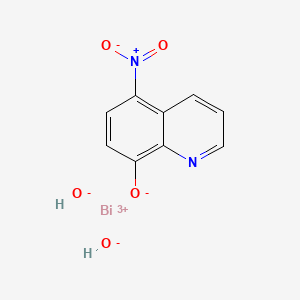

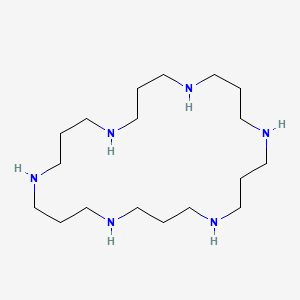
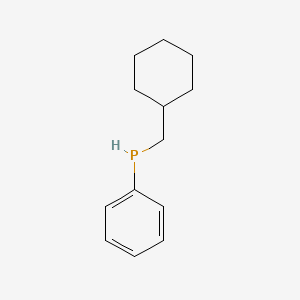
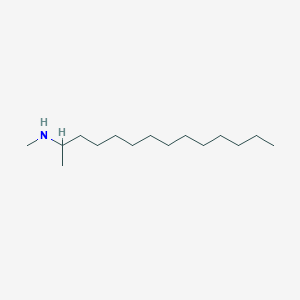

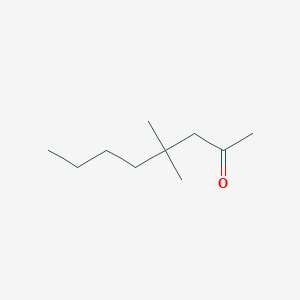

![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
